molecular formula C16H12N2O4 B11620086 3a,8a-Dihydroxy-3-phenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione

3a,8a-Dihydroxy-3-phenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione

Cat. No.: B11620086
M. Wt: 296.28 g/mol
InChI Key: WSQGLYYNQDZURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,8a-Dihydroxy-3-phenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione typically involves the reaction of ninhydrin with diphenylurea or diphenylthiourea. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as dioxane . The structures of the resulting compounds are confirmed through spectral analysis and X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3a,8a-Dihydroxy-3-phenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can lead to the formation of alcohols or amines .

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

3a,8b-dihydroxy-1-phenyl-3H-indeno[1,2-d]imidazole-2,4-dione

InChI

InChI=1S/C16H12N2O4/c19-13-11-8-4-5-9-12(11)16(22)15(13,21)17-14(20)18(16)10-6-2-1-3-7-10/h1-9,21-22H,(H,17,20)

InChI Key

WSQGLYYNQDZURT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC3(C2(C4=CC=CC=C4C3=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.